molecular formula C21H23N3O4 B2622268 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 608503-30-6

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2622268
CAS No.: 608503-30-6
M. Wt: 381.432
InChI Key: HUOZCFJDNODAIQ-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with a dimethylaminoethyl chain, a 3-methoxybenzoyl group at position 4, and a pyridin-3-yl moiety at position 4. The dimethylaminoethyl group enhances solubility and membrane permeability, while the 3-methoxybenzoyl and pyridinyl substituents may influence target binding via π-π interactions or hydrogen bonding .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23(2)10-11-24-18(15-7-5-9-22-13-15)17(20(26)21(24)27)19(25)14-6-4-8-16(12-14)28-3/h4-9,12-13,18,25H,10-11H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJLZNHNYAAFK-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, often referred to as compound 4340-2986, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical and physical properties:

  • Molecular Formula : C25H30N2O4
  • Molecular Weight : 422.52 g/mol
  • LogP : 3.968 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -4.05 (poorly soluble in water)
  • pKa : 9.97 (indicating basic properties)

Antiproliferative Activity

The antiproliferative activity of compound 4340-2986 has been evaluated against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1164.4
HEK2935.3
A5496.0

The compound demonstrated significant cytotoxic effects, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

The mechanism by which compound 4340-2986 exerts its antiproliferative effects appears to involve the inhibition of key cellular pathways associated with cancer proliferation. Studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

In addition to its antiproliferative effects, compound 4340-2986 exhibits antioxidant properties. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays, where it showed effective scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT).

Antioxidant Activity Results

Assay TypeIC50 (µM)Comparison with BHT
DPPH15.0Lower than BHT
ABTS12.5Comparable

These results indicate that while the compound has promising antioxidant activity, it may not surpass established antioxidants in efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar pyrrole derivatives. For instance, a study highlighted a series of pyrrole-based compounds that showed significant activity against various cancer cell lines and also exhibited antioxidant properties through similar mechanisms as compound 4340-2986 .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key structural variations among analogs include modifications to the benzoyl group, aryl substituents at position 5, and the aminoalkyl chain. These changes impact physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Reference) Substituents at Position 4 (Benzoyl) Substituents at Position 5 (Aryl) Aminoalkyl Chain Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 3-Methoxybenzoyl Pyridin-3-yl 2-(Dimethylamino)ethyl C₂₄H₂₆N₃O₅ 444.48 Not reported in evidence
4-Methoxybenzoyl 3,4,5-Trimethoxyphenyl 2-(Dimethylamino)ethyl C₂₄H₂₉N₂O₇ 481.50 CAS: 384799-39-7
4-Isopropoxybenzoyl 3,4,5-Trimethoxyphenyl 2-(Dimethylamino)ethyl C₂₇H₃₄N₂O₇ 498.57 CAS: 371926-83-9
4-Methoxy-3-methylbenzoyl 2-Methoxyphenyl 2-(Diethylamino)ethyl C₂₆H₃₁N₂O₅ 451.54 MDL: MFCD03291059
3-Fluoro-4-methoxybenzoyl Pyridin-3-yl 2-(Dimethylamino)ethyl C₂₄H₂₅FN₃O₅ 462.48 CAS: 618074-51-4

Key Observations:

Benzoyl Substituent Effects: The 3-methoxybenzoyl group in the target compound may confer distinct electronic and steric effects compared to the 4-methoxybenzoyl () or 4-isopropoxybenzoyl (). The latter’s bulkier isopropoxy group could reduce metabolic clearance but increase lipophilicity .

Aryl Group at Position 5: The pyridin-3-yl moiety (target compound, ) offers hydrogen-bonding capability, contrasting with the 3,4,5-trimethoxyphenyl group (), which is bulkier and may improve hydrophobic interactions .

Aminoalkyl Chain Modifications: Dimethylaminoethyl (target compound, ) vs. diethylaminoethyl (): The latter increases steric bulk and basicity, which could affect solubility and off-target interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing this pyrrolone derivative?

  • Methodology: Synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by functionalization of substituents. Key steps include:

  • Cyclization: Base-assisted cyclization under controlled pH (e.g., sodium hydroxide in ethanol) to form the pyrrolone ring .
  • Substituent Introduction: Sequential coupling of the 3-methoxybenzoyl and pyridin-3-yl groups via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling .
  • Optimization: Reaction yields (44–86%) depend on solvent choice (e.g., dichloromethane, dimethyl sulfoxide) and temperature (room temperature to 80°C) .
    • Key Data: Melting points (e.g., 161–164°C) and NMR spectral data (1H/13C) are critical for verifying intermediate purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, with shifts at δ 7.2–8.5 ppm confirming aromatic substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 386.1232 [M+H]+) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Validation: Cross-referencing experimental data with computational predictions (e.g., bond angles via DFT) resolves structural ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

  • Methodology:

  • Analog Synthesis: Replace substituents systematically (e.g., swapping 3-methoxybenzoyl with 4-fluorobenzoyl) and assess activity changes .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC50 values) .
  • Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like G-protein-coupled receptors (GPCRs) .
    • Data Analysis: Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity trends .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology:

  • Kinetic Studies: Measure reaction rates (e.g., via HPLC monitoring) to compare with density functional theory (DFT)-calculated activation energies .
  • Solvent Effects: Re-run reactions in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess solvent-dependent pathway deviations .
  • By-Product Analysis: Use LC-MS to identify unexpected by-products (e.g., diastereomers) and refine computational models .
    • Case Study: Discrepancies in pyrrolone ring-opening reactions may arise from unaccounted steric hindrance in simulations .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodology:

  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
  • Pathway Analysis: RNA sequencing or proteomics post-treatment identifies upregulated/downregulated pathways (e.g., apoptosis markers) .
  • Pharmacokinetics: Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
    • Advanced Tools: CRISPR-Cas9 knockout of suspected targets validates specificity .

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